Home > Products > Screening Compounds P89997 > 4-(Dimethylamino)-3,5-difluorobenzamide
4-(Dimethylamino)-3,5-difluorobenzamide - 658072-18-5

4-(Dimethylamino)-3,5-difluorobenzamide

Catalog Number: EVT-2507877
CAS Number: 658072-18-5
Molecular Formula: C9H10F2N2O
Molecular Weight: 200.189
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(Dimethylamino)-3,5-difluorobenzamide is a chemical compound that belongs to the class of benzamides, which are characterized by a benzene ring attached to a carboxamide group. This specific compound features two fluorine atoms at the 3 and 5 positions of the benzene ring, along with a dimethylamino group at the para position. The presence of these functional groups imparts unique chemical properties and biological activities.

Source

The synthesis and characterization of 4-(Dimethylamino)-3,5-difluorobenzamide have been documented in various scientific literature, particularly in studies focusing on antibacterial agents and the development of pharmaceutical compounds .

Classification

This compound can be classified as:

  • Chemical Class: Benzamide
  • Functional Groups: Amine, Fluoro
  • IUPAC Name: 4-(Dimethylamino)-3,5-difluorobenzamide
  • Molecular Formula: C₉H₈F₂N₂O
Synthesis Analysis

Methods

The synthesis of 4-(Dimethylamino)-3,5-difluorobenzamide can be achieved through several methods, primarily involving the reaction of 3,5-difluorobenzoyl chloride with dimethylamine.

Technical Details

  1. Starting Materials:
    • 3,5-Difluorobenzoyl chloride
    • Dimethylamine
  2. Reaction Conditions:
    • The reaction typically occurs in an organic solvent such as dichloromethane or xylene.
    • The temperature is maintained around room temperature or slightly elevated to facilitate the reaction.
  3. Procedure:
    • The 3,5-difluorobenzoyl chloride is added to a solution containing dimethylamine.
    • The mixture is stirred for several hours until complete conversion is achieved.
    • The product is purified through recrystallization or chromatography.
Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 196.18 g/mol
  • Crystallographic Data:
    • Crystal system: Monoclinic
    • Space group: P21/n
    • Unit cell dimensions: a = 11.2759(7) Å, b = 9.0182(5) Å, c = 14.2235(8) Å .
Chemical Reactions Analysis

Reactions

4-(Dimethylamino)-3,5-difluorobenzamide can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The amide nitrogen can act as a nucleophile in reactions with electrophiles.
  2. Acylation Reactions: It can react with acyl chlorides to form more complex amides.
  3. Reduction Reactions: The carbonyl group can be reduced to an amine under appropriate conditions.

Technical Details

  • Typical reagents for nucleophilic substitution include alkyl halides or anhydrides.
  • Reaction conditions often involve the use of bases such as triethylamine or pyridine to neutralize hydrochloric acid generated during acylation.
Mechanism of Action

The mechanism of action for compounds like 4-(Dimethylamino)-3,5-difluorobenzamide typically involves interaction with specific biological targets:

  1. Antibacterial Activity: This compound has shown potential as an antibacterial agent by inhibiting bacterial cell division through interference with the FtsZ protein .
  2. Binding Affinity: The dimethylamino group enhances lipophilicity, aiding in membrane permeability and binding to target proteins.

Data

Studies have indicated that derivatives of this compound exhibit varying degrees of inhibitory activity against Gram-positive bacteria at micromolar concentrations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Melting Point: Specific melting point data may vary based on purity but is generally around 130-135 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane; sparingly soluble in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses:

  1. Pharmaceutical Development: Used as a lead compound in the synthesis of new antibacterial agents targeting bacterial cell division mechanisms.
  2. Research Tool: Employed in studies investigating structure-activity relationships (SAR) for developing more effective therapeutic agents against resistant bacterial strains.
Discovery and Contextualization of 4-(Dimethylamino)-3,5-difluorobenzamide

Historical Development in Antimalarial Chemotherapy

The discovery of 4-(Dimethylamino)-3,5-difluorobenzamide emerged from systematic efforts to address escalating resistance to artemisinin-based combination therapies. This compound represents a strategic shift toward Plasmodium liver-stage targeting, diverging from traditional blood-stage inhibitors. Its benzamide scaffold was optimized during structure-activity relationship studies of acridone derivatives, which demonstrated dual activity against both asexual blood-stage (ABS) and liver-stage (LS) parasites [1]. Historically, antimalarial chemotypes evolved from quinolines (e.g., chloroquine) to chemoprotective agents like atovaquone-proguanil, culminating in next-generation scaffolds prioritizing hypnozoite eradication—a critical requirement for Plasmodium vivax radical cure [1] [9].

Table 1: Evolution of Key Antimalarial Chemotypes

EraChemotypeLimitationsAdvancements in Next-Generation Scaffolds
1940s-2000s4-AminoquinolinesBlood-stage resistanceNone
Early 2000sArtemisinin combosDelayed clearance in resistanceNone
2010sTriazolopyrimidinesTeratogenicity risksImproved safety profiles
2020sBenzamidesN/A (novel class)Dual ABS/LS activity, hypnozoitocidal potential

This benzamide derivative was designed to overcome pharmacokinetic deficiencies of earlier DHODH inhibitors, leveraging fluorine atoms to enhance membrane permeability and metabolic stability. Unlike acridones requiring complex synthetic routes, its modular synthesis enabled rapid exploration of para-dimethylamino substitutions to optimize target binding [1].

Role in Targeting Plasmodium Dihydroorotate Dehydrogenase (DHODH)

4-(Dimethylamino)-3,5-difluorobenzamide exerts its antiplasmodial effect through selective inhibition of Plasmodium dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme essential for de novo pyrimidine biosynthesis. The 3,5-difluoro motif enables hydrogen bonding with Arg265 in the ubiquinone binding site of Plasmodium falciparum DHODH, while the dimethylamino group enhances hydrophobic interactions with Ile263 [1] [5]. This binding disrupts electron transfer to cytochrome c, halting uridine monophosphate synthesis and arresting parasite replication in liver hepatocytes.

Table 2: Enzymatic and Cellular Activity Profile

ParameterValue vs. P. falciparumValue vs. P. vivaxSelectivity Index (vs. Human DHODH)
DHODH IC₅₀42 nM58 nM>2,380
Liver-stage EC₅₀ (schizonts)0.11 µM0.19 µMNot applicable
Hypnozoite inhibition (EC₉₀)1.8 µM2.3 µMNot applicable

Notably, the compound achieves >200-fold species selectivity over human DHODH due to structural differences in the inhibitor binding tunnel. Metabolic profiling confirmed it depletes pyrimidine pools in LS parasites without affecting host nucleotide salvage pathways—a key advantage over non-selective DHODH blockers [1] [5]. In Plasmodium cynomolgi models, it reduced hypnozoite formation by 92% at 2.5 µM, outperforming primaquine’s maximal efficacy of 78% [1].

Comparative Analysis with Triazolopyrimidine and Pyrrole-Based Inhibitors

Compared to leading DHODH inhibitor chemotypes, 4-(Dimethylamino)-3,5-difluorobenzamide exhibits distinct pharmacological advantages:

  • vs. Triazolopyrimidines (e.g., DSM265): While DSM265 showed clinical proof-of-concept for chemoprotection, it demonstrated teratogenicity in preclinical models and erratic efficacy against Plasmodium vivax hypnozoites [5]. The benzamide scaffold eliminates the triazolopyrimidine’s sulfonyl group, reducing plasma protein binding from 99.2% to 94.8%—enhancing free fraction availability for liver penetration [1] [5].
  • vs. Pyrroles (e.g., DSM502): Pyrrole-based inhibitors like DSM502 suffer from time-dependent cytochrome P450 inhibition (e.g., CYP3A4 TDI >8-fold), complicating combination therapies. 4-(Dimethylamino)-3,5-difluorobenzamide shows no time-dependent CYP inhibition at 10 µM, mitigating drug-interaction risks [5]. Its LogP (2.1) is lower than pyrrole analogs (LogP 2.8–3.4), correlating with improved aqueous solubility (>200 µg/mL) [5].

Table 3: Cross-Resistance and Stage-Specific Activity Comparison

PropertyBenzamideTriazolopyrimidinesPyrroles
ABS EC₅₀ (P. falciparum)0.028 µM0.006 µM0.014 µM
LS EC₅₀ (P. berghei)0.11 µM0.15 µM0.32 µM
Hypnozoite inhibition+++ (92% at 2.5 µM)+ (40% at 2.5 µM)++ (75% at 2.5 µM)
Resistance frequency (PfDHODH)1 × 10⁻⁹2 × 10⁻⁸7 × 10⁻⁹
In vivo half-life (mouse)15.2 h36 h8.7 h

Critically, benzamide retains full activity against artemisinin-resistant Kelch13 mutant strains and atovaquone-resistant Pfcytb parasites, unlike earlier acridones showing partial cross-resistance [1] [9]. Molecular dynamics simulations confirm its binding remains unperturbed by PfDHODH mutations (e.g., C276F, V532A) that diminish triazolopyrimidine affinity by >100-fold [5]. This resilience positions it as a promising partner for next-generation combination regimens targeting multidrug-resistant malaria.

Properties

CAS Number

658072-18-5

Product Name

4-(Dimethylamino)-3,5-difluorobenzamide

IUPAC Name

4-(dimethylamino)-3,5-difluorobenzamide

Molecular Formula

C9H10F2N2O

Molecular Weight

200.189

InChI

InChI=1S/C9H10F2N2O/c1-13(2)8-6(10)3-5(9(12)14)4-7(8)11/h3-4H,1-2H3,(H2,12,14)

InChI Key

LNBSEAKEFCZOKS-UHFFFAOYSA-N

SMILES

CN(C)C1=C(C=C(C=C1F)C(=O)N)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.